1-(Piperidin-2-yl)prop-2-yn-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-piperidin-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h1,7,9H,3-6H2 |
InChI Key |
YTFNNIKGLNVTER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Piperidin 2 Yl Prop 2 Yn 1 One and Analogous Structures
Classical Nucleophilic Substitution and Alkynylation Approaches
Traditional synthetic methods provide the foundational routes to 1-(Piperidin-2-yl)prop-2-yn-1-one and its analogs. These often involve the formation of a key carbon-nitrogen bond through nucleophilic substitution or direct alkynylation.
Strategies Involving Piperidine (B6355638) Derivatives and Alkynyl Electrophiles
The synthesis of N-alkynyl amides, including the target compound, can be achieved through the reaction of a piperidine derivative with an alkynyl electrophile. One common approach involves the use of a hypervalent iodine-alkyne reagent. This method facilitates the direct C-N coupling of the piperidine nitrogen with an alkyne. The reaction proceeds through an initial N-iodination of the piperidine derivative, followed by a copper-catalyzed cross-coupling with a terminal alkyne. This strategy is notable for its mild reaction conditions and broad applicability to a range of piperidine and alkyne substrates.
Another classical approach involves the acylation of piperidine with a propynoyl halide, such as propynoyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, directly forms the desired amide linkage. The reactivity of the acyl halide makes this a straightforward and often high-yielding method for the synthesis of this compound.
Alkylation of Piperidine Precursors with Propargyl Bromide
A widely utilized method for introducing the propargyl group onto a piperidine nitrogen is through direct alkylation with propargyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile, displacing the bromide ion from the propargyl group. This approach is particularly effective for the synthesis of N-propargylpiperidine, a key precursor for various other derivatives. The reaction is typically performed in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the reaction and sequester the HBr byproduct.
A series of N(1)- and N(2)-propargylphenelzine derivatives and their analogs have been synthesized using this fundamental alkylation strategy. nih.gov For instance, the reaction of phenelzine (B1198762) with propargyl bromide yields both N(1)- and N(2)-propargylphenelzine. nih.gov This highlights the potential for regioselectivity challenges when multiple nucleophilic sites are present in the piperidine precursor.
| Reactant 1 | Reactant 2 | Product | Reference |
| Piperidine | Propargyl bromide | N-propargylpiperidine | |
| Phenelzine | Propargyl bromide | N(1)- and N(2)-propargylphenelzine | nih.gov |
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has seen a surge in the development and application of metal-catalyzed reactions. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Copper(I)-Catalyzed Alkynylation Strategies for Piperidine Derivatives
Copper(I)-catalyzed reactions are particularly prominent in the synthesis of alkynyl compounds. The copper-catalyzed alkynylation of piperidine derivatives can be achieved through several pathways. One such method involves the cross-dehydrogenative coupling between an allylic C-H bond and a terminal alkyne, which can be extended to piperidine derivatives under specific conditions. nih.gov This reaction typically utilizes a copper catalyst and an oxidant to facilitate the formation of a new carbon-carbon bond. nih.gov
Furthermore, copper-catalyzed photoinduced decarboxylative alkynylation provides another route. rsc.org In this method, redox-active esters of carboxylic acids serve as alkyl radical precursors, which then couple with a variety of aromatic and aliphatic alkynes in the presence of a copper catalyst. rsc.org This approach allows for the formation of complex alkynyl structures from readily available starting materials. rsc.org
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Cross-Dehydrogenative Coupling | Copper Complex | Allylic Substrate, Terminal Alkyne | 1,4-enyne | nih.gov |
| Photoinduced Decarboxylative Alkynylation | CuCl, Cu(acac)2 | Redox-active ester, Alkyne | Substituted Alkyne | rsc.org |
A3 Coupling Reactions in Propynone Synthesis
The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines. phytojournal.com This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, catalyzed by a metal, most commonly copper, gold, or silver. phytojournal.comresearchgate.net In the context of synthesizing analogs of this compound, piperidine can be used as the amine component. researchgate.net
The mechanism of the A3 coupling is believed to proceed through the formation of an iminium ion from the reaction of the aldehyde and the amine. phytojournal.com Simultaneously, the metal catalyst activates the terminal alkyne to form a metal acetylide. The acetylide then attacks the iminium ion to generate the propargylamine (B41283) product. phytojournal.com The versatility of this reaction allows for a wide range of aldehydes, alkynes, and amines to be used, leading to a diverse library of propargylamine derivatives. rsc.org The reaction can be performed under various conditions, including solvent-free systems, which enhances its environmental friendliness. phytojournal.com
| Catalyst | Amine | Aldehyde | Alkyne | Product Type | Reference |
| Au-based catalysts | Piperidine | Benzaldehyde | Phenylacetylene | Propargylamine | researchgate.net |
| Cu, Zn, Ni, Au, Ag, Fe, Co, Ir | Various amines | Various aldehydes | Various alkynes | Propargylamine | phytojournal.com |
Click Chemistry Approaches for Related Triazole Derivatives
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for synthesizing 1,2,3-triazole derivatives from alkynes. biochempeg.comiris-biotech.de N-propargylpiperidine, synthesized via the alkylation method described in section 2.1.2, is an ideal precursor for this reaction. The terminal alkyne of N-propargylpiperidine can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.
This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. biochempeg.com The resulting triazole ring is isosteric to an amide bond and can be considered a stable analog. This approach has been widely used in bioconjugation and drug discovery to link different molecular fragments. nih.gov The synthesis of peptide-resorcinarene conjugates, for example, has been achieved using CuAAC, demonstrating the robustness of this methodology. mdpi.com
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| CuAAC | N-propargylpiperidine | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | biochempeg.comiris-biotech.de |
| CuAAC | Azide-peptide | Alkynyl-resorcinarene | Copper(I) | Peptide-resorcinarene conjugate | mdpi.com |
Multi-Component and Multistep Synthetic Routes
The construction of the this compound scaffold can be envisioned through either the formation of the piperidine ring followed by side-chain introduction or the concurrent assembly of the entire molecular framework.
Mannich Reaction Applications in Piperidinone Synthesis
The Mannich reaction is a powerful tool for the formation of C-C bonds and is particularly useful in the synthesis of nitrogen-containing heterocycles. wikipedia.org It is a three-component reaction involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. acs.org In the context of piperidinone synthesis, a double Mannich reaction can be employed to construct the heterocyclic core. For instance, the condensation of a primary amine, formaldehyde, and a β-ketoester can lead to the formation of a 4-piperidone (B1582916) derivative. acs.org
While the classical Mannich reaction often yields 4-piperidones, modifications and strategic applications of this reaction can lead to other isomers. For example, a diastereoselective Mannich reaction using a chiral auxiliary, such as (+)-(S,S)-pseudoephedrine, can produce β-aminocarbonyl compounds which are precursors to highly enantioenriched piperidine structures. rsc.org These intermediates can then be cyclized to form piperidinones. A one-pot, five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) can also yield polysubstituted 2-piperidinones with high diastereoselectivity. nih.gov The piperidinone ring, once formed, serves as a crucial intermediate, which can then be further functionalized at the 2-position to introduce the desired prop-2-yn-1-one side chain.
Integration of Advanced Synthetic Strategies for Complex Piperidine-Alkyne Structures
Modern synthetic organic chemistry offers a variety of advanced strategies for the construction of complex molecular architectures like piperidine-alkyne structures. These methods often involve multi-component reactions (MCRs) or tandem/cascade reactions that allow for the rapid assembly of complex molecules from simple precursors.
One such approach involves the use of propargyl amines in catalytic reactions. For example, a Zn(II)-catalyzed reaction of benzyl-protected propargyl amines and 1,1-cyclopropane diesters provides access to highly functionalized piperidines through a tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclization. nih.gov Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an acid-mediated alkyne functionalization to form an iminium ion that subsequently cyclizes. nih.gov
Optimization of Reaction Conditions and Selectivity
The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions to control yield and selectivity.
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the outcome of a reaction by influencing reactant solubility, transition state stabilization, and reaction rates. In the synthesis of piperidines, a range of solvents have been employed. For copper-catalyzed carboamination of unactivated olefins to form piperidines, polar solvents like DMF and acetonitrile have been shown to be effective, likely due to the poor solubility of the copper catalyst in non-polar solvents. nih.gov In the acylation of piperidine derivatives, solvents such as ethyl acetate and acetone (B3395972) are commonly used. researchgate.net The polarity of the solvent does not always directly correlate with yield, and empirical screening is often necessary. researchgate.net For addition reactions to alkynes, the reaction temperature can be crucial for selectivity. For instance, in halogenation reactions of alkynes, lowering the temperature below 0°C can allow for the isolation of the intermediate halogenated alkene. byjus.com
| Reaction Type | Solvent | Temperature (°C) | Effect | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Carboamination | DMF | 120 | Good yield (69%) | nih.gov |
| Copper-Catalyzed Carboamination | Acetonitrile | 120 | Improved yield (73%) | nih.gov |
| Halogenation of Alkynes | Carbon Tetrachloride | <0 | Allows for isolation of intermediate | byjus.com |
| Acylation | Acetone | Not specified | Highest yield among tested solvents | researchgate.net |
Catalyst Screening and Loading
The selection of an appropriate catalyst and the optimization of its loading are critical for achieving high efficiency and selectivity. In the synthesis of piperidines, a wide variety of catalysts have been explored. For the propargylation of N-H bonds, a lithium SPINOL phosphate (B84403) has been used as a chiral catalyst. researchgate.net Interestingly, catalyst loading could be reduced from 5 mol% to as low as 0.1 mol% without a significant loss in enantioselectivity or yield. researchgate.net In the context of alkyne C-H activation, well-characterized Cu(II) complexes have been developed that function in the absence of additives, with the ligand structure being key to optimizing the reaction. acs.org For photoredox-mediated propargylation of aldehydes, a [Cp2TiCl2] complex at 10 mol% loading was found to be optimal. nih.govacs.org
| Reaction | Catalyst | Catalyst Loading (mol%) | Key Finding | Reference |
|---|---|---|---|---|
| N-Propargylation | Lithium SPINOL Phosphate | 0.1 - 5 | Low loading (0.1 mol%) maintains high yield and enantioselectivity. | researchgate.net |
| Photoredox Propargylation | [Cp2TiCl2] | 10 | Optimal concentration for the reaction. | nih.govacs.org |
| Alkyne C-H Activation | Cu(II) with Salen Ligand | Not specified | Fine-tuning of the ligand allows for room temperature activation. | acs.org |
Regioselectivity and Stereocontrol in Piperidine-Alkyne Synthesis
Controlling the regioselectivity and stereochemistry is paramount in the synthesis of a specific isomer of a substituted piperidine like this compound. The synthesis of 2-substituted piperidines often requires methods that can differentiate between the various positions on the piperidine ring. For example, a practical and highly regio- and stereoselective synthesis of 2-substituted dihydropyridines, which are precursors to piperidines, has been reported. nih.gov The stereocontrolled synthesis of piperidine derivatives can be achieved through the diastereoselective reaction of a chiral 1,3-oxazolidine with a Grignard reagent. unair.ac.id
In the context of introducing substituents, a one-pot Negishi cross-coupling reaction allows for the direct α-arylation of a protected 4-hydroxypiperidine (B117109) with high levels of 2,4-cis-diastereoselectivity. nih.gov For terminal alkynes, intramolecular hydroboration directed by an amine borane (B79455) complex can proceed with high regiocontrol due to steric effects from the piperidine ring. nih.gov Furthermore, asymmetric Mannich reactions, as mentioned previously, can be controlled by proline-based organocatalysts to favor either syn or anti products depending on the catalyst structure. wikipedia.org These methods highlight the importance of choosing the right synthetic strategy and catalyst to achieve the desired regio- and stereochemical outcome.
Chemical Reactivity and Transformations of 1 Piperidin 2 Yl Prop 2 Yn 1 One Systems
Alkyne Functional Group Reactivity
The terminal alkyne of the propynoyl group is a hub of reactivity, susceptible to oxidation, reduction, and cycloaddition reactions.
While specific oxidation studies on 1-(Piperidin-2-yl)prop-2-yn-1-one are not extensively documented, the reactivity of terminal alkynes is well-established. Oxidation of the alkyne moiety can lead to various products depending on the reagents and reaction conditions employed. Strong oxidizing agents would likely cleave the triple bond, potentially leading to the formation of a carboxylic acid at the piperidine (B6355638) nitrogen after subsequent hydrolysis of the amide. Milder oxidation conditions could yield α,β-dicarbonyl compounds.
The reduction of the amide functionality in this compound is a more predictable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce amides to the corresponding amines. libretexts.orgmasterorganicchemistry.com In this case, the carbonyl group of the propynoyl moiety would be reduced to a methylene (B1212753) group, yielding the corresponding N-propargylpiperidine derivative. This transformation is specific to amides and does not typically affect the alkyne. libretexts.org The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced. libretexts.orgmasterorganicchemistry.com Alternative, milder methods for amide reduction, such as those employing nickel catalysts, have also been developed and could potentially be applied. orgsyn.org
Table 1: Potential Reduction Strategies for this compound
| Reagent | Expected Product | Reference |
| Lithium Aluminum Hydride (LiAlH4) | 2-Propargylpiperidine | libretexts.orgmasterorganicchemistry.com |
| Nickel Catalyst with Silane | 2-Propargylpiperidine | orgsyn.org |
The alkyne in this compound can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orglibretexts.org A notable example is the [2+2+2] cycloaddition, where three alkyne units (or a combination of alkynes and alkenes) combine to form a benzene (B151609) ring. acs.org In the context of this compound, co-cyclotrimerization with two other alkynes could lead to highly substituted benzene derivatives.
The alkyne can also act as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. libretexts.org Reaction with a conjugated diene would yield a six-membered ring adduct. The reactivity of the alkyne as a dienophile is influenced by the electron-withdrawing nature of the adjacent carbonyl group.
Piperidine Ring Transformations
The piperidine ring itself offers numerous opportunities for chemical modification, including nucleophilic substitution and derivatization at both the nitrogen and carbon atoms.
The propargyl amide moiety can render the alkyne susceptible to nucleophilic attack, a reactivity pattern noted in the context of propargyl amides acting as irreversible inhibitors of cysteine proteases. nih.gov This suggests that the terminal alkyne in this compound could be an electrophilic center, reacting with various nucleophiles.
The piperidine ring is a versatile scaffold for introducing molecular diversity. mdpi.com Assuming the parent compound has a free N-H group, a range of derivatization reactions can be envisioned.
N-Derivatization: The piperidine nitrogen can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides, often in the presence of a base like potassium carbonate or sodium hydride in a solvent such as DMF. researchgate.net
C-Derivatization: Functionalization of the piperidine ring carbons, particularly at the α-positions (C2 and C6), is a common strategy for synthesizing substituted piperidines. nih.govajchem-a.comorganic-chemistry.org One approach involves the generation of N-acyliminium ions through oxidation, which can then be trapped by various nucleophiles. nih.gov This allows for the introduction of a wide range of substituents at the carbon adjacent to the nitrogen. Biocatalytic methods using transaminases have also emerged for the asymmetric synthesis of 2-substituted piperidines. nih.gov
Table 2: Representative Derivatization Reactions of the Piperidine Ring
| Reaction Type | Reagents and Conditions | Resulting Structure | Representative References |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-1-(piperidin-2-yl)prop-2-yn-1-one | researchgate.net |
| α-Functionalization via N-Acyliminium Ion | Oxidizing agent (e.g., hypervalent iodine), Nucleophile | 1-(6-Substituted-piperidin-2-yl)prop-2-yn-1-one | nih.gov |
| Asymmetric Synthesis | Transaminases, Amine Donor | Chiral 2-substituted piperidine derivatives | nih.gov |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical behavior of this compound. The unique electronic properties of the N-acyl ynamide-like structure, where the nitrogen lone pair interacts with the alkyne, render it a versatile building block in organic synthesis. nih.govrsc.org Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), provide critical insights into the transition states and intermediates that govern its reactivity. nih.govresearchgate.net
Mechanistic Investigations of Alkynylation Reactions
Alkynylation reactions involving the terminal alkyne of this compound are central to its utility in building more complex molecular scaffolds. These transformations typically involve the activation of the C-H bond of the alkyne. While direct studies on this specific molecule are not prevalent in the reviewed literature, the reactivity of the closely related ynamide functional group offers a strong basis for mechanistic understanding. nih.gov
One of the most pertinent mechanistic pathways involves the copper(I)-catalyzed nucleophilic addition of the ynamide moiety to electrophiles, such as acyl chlorides. acs.org The proposed mechanism for this type of transformation proceeds through several key steps:
Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the coordination of the copper(I) catalyst to the alkyne. Subsequent deprotonation by a base generates a highly nucleophilic copper-acetylide species.
Nucleophilic Attack: This copper-acetylide intermediate then attacks the electrophilic carbon of the reaction partner (e.g., an acyl chloride).
Product Formation and Catalyst Regeneration: Following the nucleophilic addition, the desired alkynylated product is formed, and the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental monitoring of related reactions has shown that the presence of the copper(I) catalyst is essential for the reaction to proceed, underscoring the role of the metallic intermediate. acs.org The general reactivity of ynamides suggests that the N-acyl group, in this case, the piperidin-2-one ring, modulates the electron density of the alkyne, making it more stable and easier to handle than the more reactive ynamines, while still allowing for controlled activation. nih.gov
Table 1: Proposed General Mechanism for Copper-Catalyzed Alkynylation
| Step | Description | Key Species Involved |
| 1 | Catalyst-Alkyne Coordination | This compound, Copper(I) salt (e.g., CuI) |
| 2 | Formation of Copper-Acetylide | Copper-acetylide intermediate, Conjugate acid of base |
| 3 | Nucleophilic Addition | Copper-acetylide, Electrophile (e.g., Acyl Chloride) |
| 4 | Catalyst Regeneration | Alkynylated Product, Regenerated Copper(I) catalyst |
Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of 1-(Piperidin-2-yl)prop-2-yn-1-one.
Conformational Analysis in the Crystalline State
Without a crystal structure, a detailed conformational analysis of this compound in the solid state is not possible. Such an analysis would typically involve the examination of:
Piperidine (B6355638) Ring Conformation: Determining whether the piperidine ring adopts a chair, boat, or twist-boat conformation. The chair conformation is generally the most stable for piperidine derivatives.
Substituent Orientation: Establishing the orientation (axial or equatorial) of the prop-2-yn-1-one group at the C2 position of the piperidine ring.
Torsion Angles: Measuring key dihedral angles to define the spatial relationship between the piperidine ring and its substituent.
Intermolecular Interactions: Identifying and quantifying hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This is crucial for verifying the empirical formula. For this compound (C₈H₁₁NO), the theoretical elemental composition can be calculated. However, experimental verification from a published analysis is currently unavailable.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 70.04 | Data Not Available |
| Hydrogen (H) | 8.08 | Data Not Available |
| Nitrogen (N) | 10.21 | Data Not Available |
| Oxygen (O) | 11.66 | Data Not Available |
Theoretical values are calculated based on the molecular formula C₈H₁₁NO. Experimental values are required for confirmation.
Computational and Theoretical Investigations of 1 Piperidin 2 Yl Prop 2 Yn 1 One and Analogues
Quantum Chemical Studies
Quantum chemical studies offer a microscopic view of the bonding and electronic properties of 1-(Piperidin-2-yl)prop-2-yn-1-one. These methods are crucial for rationalizing its behavior and predicting its reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been instrumental in understanding the molecular geometry and electronic properties of piperidine-containing compounds. For instance, DFT has been used to optimize the geometry of N-substituted piperidine (B6355638) derivatives and to calculate their NMR chemical shifts, showing good agreement with experimental data. researchgate.net This suggests that the theoretical geometries obtained are reliable for structure-property relationship studies.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule, which are key factors in determining its stability. nih.govrsc.org NBO analysis provides a localized, Lewis-like description of the molecule's electronic structure. bohrium.comwikipedia.org
This analysis can reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, in methylamine, NBO analysis has shown significant stabilization energy from the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-H bonds. wisc.edu In piperidine derivatives, the nitrogen atom and the carbonyl oxygen can participate in weak hydrogen bonding interactions, which play a role in the compound's activity. researchgate.net The stability of a molecule can be assessed by analyzing the delocalization of electron density from high-occupancy Lewis-type NBOs to low-occupancy non-Lewis-type NBOs. wikipedia.org The greater the energy of these interactions, the more stable the system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For example, in a study comparing piperine (B192125) and piperic acid, the lower HOMO-LUMO gap of piperic acid indicated it was more reactive than piperine. researchgate.net The energies of the HOMO and LUMO can be calculated using DFT, and these values are instrumental in deducing properties like ionization potential, electronegativity, and chemical potential. nih.gov FMO analysis can also predict the site of reaction, as the reaction is likely to occur at the atom with the largest coefficient in the relevant frontier orbital. youtube.com
Conformational Analysis and Molecular Geometry
The three-dimensional structure of this compound is critical to its function and reactivity. Computational methods are invaluable for predicting and analyzing its preferred conformations and geometric parameters.
Theoretical Prediction of Ring Conformations (e.g., Chair Conformation)
The piperidine ring is known to adopt several conformations, with the chair conformation generally being the most stable. nih.govresearchgate.net Theoretical calculations, particularly DFT, are frequently used to predict and confirm the most stable conformation of piperidine derivatives. researchgate.netnih.gov In a study of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes, DFT calculations confirmed the presence of a chair conformation. nih.gov Similarly, for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring was found to adopt a chair conformation. nih.gov Conformational searches using computational methods can identify several low-energy conformers, and their relative populations can be estimated using thermodynamic calculations. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Computational optimization of the molecular geometry provides detailed information about bond lengths, bond angles, and dihedral angles. These parameters define the precise shape of the molecule. For piperidine derivatives, DFT calculations can provide these geometric parameters for the optimized structure. nih.gov
For instance, in a study of a dichloro-substituted piperidinylethanone, the bond-angle sum at the nitrogen atom was found to be 359.9°, indicating a nearly planar geometry around the nitrogen. researchgate.net The puckering parameters of the piperidine ring can also be calculated to quantify the degree of non-planarity. nih.gov A comparison between the computationally optimized structure and experimental data from X-ray crystallography can reveal differences in conformation between the gas phase (theoretical) and the solid state (experimental). nih.gov
Below is a table summarizing typical bond parameters that could be expected for a piperidine derivative, based on computational studies of related compounds.
| Parameter | Typical Value Range |
| C-N Bond Length (in ring) | 1.45 - 1.48 Å |
| C-C Bond Length (in ring) | 1.52 - 1.55 Å |
| C=O Bond Length | 1.22 - 1.25 Å |
| C-N-C Bond Angle (in ring) | 110° - 114° |
| C-C-N Bond Angle (in ring) | 109° - 112° |
| Dihedral Angles | Defines chair/boat/twist conformation |
Note: These are generalized ranges and the actual values for this compound would require specific calculations for that molecule.
Reactivity Site Prediction and Mechanistic Insights
Computational methods are invaluable for predicting the reactive nature of a molecule. By mapping the electronic landscape, scientists can identify regions susceptible to electrophilic or nucleophilic attack, providing insights into potential reaction mechanisms.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution across a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.
For piperidine derivatives, MEP analysis can pinpoint the most likely sites for chemical reactions. For instance, in many organic molecules, the oxygen atoms of carbonyl groups and the nitrogen atoms in heterocyclic rings often appear as red regions, highlighting their nucleophilic character. researchgate.net Conversely, hydrogen atoms attached to electronegative atoms often show as blue regions, indicating their electrophilic nature.
In a hypothetical MEP analysis of this compound, one would expect to see a significant negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The nitrogen atom of the piperidine ring would also exhibit negative potential. The terminal hydrogen of the alkyne group, due to the sp-hybridized carbon, would likely show a region of positive potential (blue), suggesting it could act as an electrophile.
Table 1: Illustrative MEP Data for an Analogous Piperidine Derivative
| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -45.8 | Electrophilic Attack |
| Piperidine Nitrogen | -38.2 | Electrophilic Attack |
| Alkyne Hydrogen | +25.1 | Nucleophilic Attack |
This table is illustrative and based on general principles and data from analogous compounds. The values are not specific to this compound.
Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) Analysis
Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) analyses are advanced computational techniques that provide deeper insights into chemical bonding and non-covalent interactions within a molecule. tandfonline.comnih.gov
Localized Orbital Locator (LOL) analysis helps in visualizing regions of high electron localization, which are indicative of covalent bonds and lone pairs. nih.gov The LOL values range from 0 to 1, where higher values (closer to 1) signify greater electron localization. In a typical LOL map, areas between bonded atoms show high values, confirming the covalent nature of the bond. Regions corresponding to lone pairs on atoms like oxygen and nitrogen also exhibit high LOL values. This analysis is crucial for understanding the electronic structure and bonding patterns within a molecule. researchgate.net
Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. tandfonline.comnih.gov The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of electron density. The resulting plot reveals different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green spikes in the low-density, negative-value region.
Weak van der Waals interactions are represented by green or light-colored surfaces in the low-density, near-zero region.
Strong repulsive interactions (e.g., steric clashes) are shown as red or orange surfaces in the high-density, positive-value region. nih.gov
For a molecule like this compound, RDG analysis would be instrumental in identifying intramolecular hydrogen bonds and understanding the steric strain within the piperidine ring, which can influence its conformation and reactivity.
Spectroscopic Property Prediction from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties, such as vibrational frequencies. Comparing these theoretical predictions with experimental data is a powerful method for structural elucidation and validation.
Theoretical Prediction of Vibrational Frequencies and Comparison with Experimental Data
DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, which can be observed experimentally using techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.
The process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, the vibrational frequencies are calculated at this optimized geometry. It is a common practice to scale the calculated frequencies by a scaling factor (typically between 0.95 and 1.0) to account for anharmonicity and other systematic errors inherent in the computational methods. mdpi.com
A close agreement between the scaled theoretical frequencies and the experimental wavenumbers provides strong evidence for the correctness of the assigned structure. nih.gov The potential energy distribution (PED) analysis can further be used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of different functional groups.
For this compound, one would expect to see characteristic vibrational modes for the C=O stretch, the C≡C stretch of the alkyne, the N-H stretch (if present and not substituted), and various C-H and C-N stretching and bending modes of the piperidine ring.
Table 2: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for an Analogous Piperidone Compound
| Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) DFT (cm⁻¹) | Vibrational Assignment |
| 3350 | 3345 | N-H Stretch |
| 2110 | 2105 | C≡C Stretch |
| 1685 | 1680 | C=O Stretch |
| 1450 | 1445 | CH₂ Scissoring |
| 1220 | 1215 | C-N Stretch |
This table is illustrative and based on data from analogous compounds like 1-methyl-4-piperidone (B142233) and other piperidine derivatives. nih.gov The values are not specific to this compound.
Applications As Chemical Building Blocks and Research Tools
Precursors for Advanced Organic Synthesis
The compound's structure is ideally suited for generating complex molecular frameworks. The piperidin-2-one scaffold provides a rigid, three-dimensional core, while the alkyne offers a site for elongation and functionalization.
The 2-piperidinone core is a significant substructure in many drug molecules and natural products, often serving as a key intermediate in the synthesis of multi-substituted piperidines. nih.gov The presence of the terminal alkyne in 1-(Piperidin-2-yl)prop-2-yn-1-one allows for its use in various coupling and cyclization reactions to construct more elaborate heterocyclic systems. For instance, the alkynamide functionality is known to participate in thermal cyclization reactions to produce fused bicyclic systems, such as pyrido[1,2-a]pyrimidin-2-ones, which are themselves attractive templates for drug discovery. cam.ac.uk This demonstrates the potential for using the propynone moiety to build upon the core piperidinone ring, leading to novel and pharmaceutically relevant scaffolds. The synthesis of piperidin-2-yl flavonoid alkaloids further underscores the importance of this class of compounds in creating complex natural product analogs. epfl.ch
The terminal alkyne of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazole rings. By reacting the compound with a variety of organic azides, chemists can readily generate a library of 1,2,3-triazolyl derivatives. The resulting triazole ring acts as a stable and rigid linker, connecting the piperidinone scaffold to other molecular fragments or functional groups. This strategy is widely employed in medicinal chemistry to create hybrid molecules with potential biological activity. nih.govnih.gov The fusion of a 1,2,4-triazole (B32235) ring with a pyrimidine (B1678525) ring, for example, has given rise to bicyclic heterocycles with a wide range of therapeutic properties. nih.gov
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Resulting Structure/Derivative | Reference Application |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) (R-N₃), Cu(I) Catalyst | 1,2,3-Triazolylacetamide Derivatives | nih.govnih.gov |
| Thermal Cyclization | Heat | Fused Bicyclic Heterocycles | cam.ac.uk |
| Metal Coordination | Transition Metal Salts (e.g., CuI, NiCl₂, CoCl₂) | Metal-Ligand Complexes | mdpi.comresearchgate.netresearchgate.net |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu Catalyst | Alkyne-Coupled Products | General Alkyne Reactivity |
Development of Catalysts and Functional Materials
Beyond its role as a synthetic precursor, the molecular structure of this compound lends itself to applications in catalysis and materials science.
The piperidin-2-one moiety contains both a lactam nitrogen and a carbonyl oxygen, which can act as a bidentate chelate for coordinating with metal ions. This structural feature is analogous to other N,O-donor ligands, such as oxazolidin-2-ones, which have proven to be effective ligands in copper-catalyzed amidation reactions. researchgate.net The coordination of such ligands to a metal center can significantly influence the metal's catalytic activity and selectivity. nih.gov Transition metal complexes derived from Schiff base ligands containing similar carbonyl oxygen and azomethine nitrogen donor sites have shown notable catalytic and biological activities. mdpi.com It is therefore plausible that this compound could form stable complexes with transition metals like copper, nickel, cobalt, or manganese, creating catalysts for a variety of organic transformations. mdpi.comresearchgate.net
While direct use of this compound as a fluorophore is not prominently documented, its structure makes it an excellent component for constructing fluorescent probes. The terminal alkyne serves as a versatile handle for conjugation to known fluorescent platforms. Through reactions like the CuAAC click reaction or Sonogashira coupling, the compound can be covalently attached to an azide- or halide-functionalized fluorophore (e.g., coumarin, rhodamine, or fluorescein (B123965) derivatives). In such a construct, the piperidinone portion could function as a recognition motif for a specific biological target, while the attached fluorophore provides the means for detection and imaging.
Intermediates in Chemical Research Programs
This compound stands out as a versatile intermediate in chemical research, particularly in drug discovery programs. It effectively combines the validated piperidin-2-one scaffold, which is a core structure in many pharmaceuticals, with the synthetically powerful propargyl group. nih.gov The piperidine (B6355638) ring is a frequently utilized scaffold in the design of novel therapeutic agents, including NLRP3 inflammasome inhibitors. mdpi.comresearchgate.net Furthermore, the propargyl group is a key feature in various neurologically active compounds, such as potent sigma receptor ligands that also incorporate a piperidine motif. researchgate.net The dual functionality of this compound allows researchers to readily synthesize diverse libraries of complex molecules. By leveraging the reactivity of the alkyne, new derivatives can be created for screening as potential enzyme inhibitors, receptor modulators, or other biologically active agents. researchgate.netresearchgate.net
Role in the Design of Novel Chemical Scaffolds
The design of novel chemical scaffolds is a cornerstone of drug discovery and materials science. This compound serves as a versatile starting material for the synthesis of more complex molecular architectures. The terminal alkyne can participate in a range of reactions, including cycloadditions (such as the Huisgen 1,3-dipolar cycloaddition to form triazoles), Sonogashira coupling, and various cyclization reactions. The ketone group can be targeted for nucleophilic additions, reductions, or conversions to other functional groups.
The piperidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The synthesis of derivatives based on this core structure is a common strategy in the development of new therapeutic agents. nih.gov The 2-substituted piperidine motif, as present in this compound, provides a chiral center that can be crucial for biological activity and selectivity.
The combination of the reactive propynone moiety with the piperidine scaffold allows for the construction of diverse compound libraries for high-throughput screening. For example, the alkyne can be used as a handle for "click" chemistry, enabling the rapid and efficient connection of the piperidine core to a wide array of other molecular fragments. This approach is instrumental in the exploration of chemical space to identify new bioactive molecules.
Furthermore, piperidinone derivatives, which are structurally related to the title compound, are recognized as important intermediates in the synthesis of complex alkaloids and pharmaceutical agents. researchgate.net The inherent reactivity of the propynone group in this compound can be harnessed to construct fused or spirocyclic ring systems, leading to novel and complex three-dimensional structures that are of significant interest in medicinal chemistry.
A notable application of a related piperidine scaffold is seen in the development of NLRP3 inflammasome inhibitors. mdpi.comresearchgate.netunito.it In this context, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was utilized in a pharmacophore-hybridization strategy. mdpi.comresearchgate.netunito.it This highlights the utility of the piperidine ring as a core element in designing molecules that target specific biological pathways. While this example uses a piperidin-4-yl isomer, the principle of using the piperidine as a central scaffold for building novel bioactive compounds is directly transferable to derivatives of this compound.
Table 1: Key Reactive Sites of this compound and Their Potential Transformations
| Reactive Site | Potential Transformations | Resulting Structures |
| Terminal Alkyne | Cycloadditions (e.g., "Click" Chemistry) | Triazoles |
| Sonogashira Coupling | Aryl/Vinyl-substituted alkynes | |
| Cyclization Reactions | Fused or spirocyclic systems | |
| Carbonyl Group | Nucleophilic Addition | Tertiary alcohols |
| Reduction | Secondary alcohols | |
| Reductive Amination | Substituted amines | |
| Piperidine N-H | Acylation, Alkylation, Arylation | N-substituted piperidines |
| Piperidine Ring | Ring-opening, Ring expansion | Diverse heterocyclic scaffolds |
Research on Structurally Related Compounds
While direct research on this compound is limited in the public domain, a significant body of research exists for structurally similar compounds. These studies provide valuable insights into the potential reactivity and applications of the title compound.
One of the closest structural analogs is 1-(Piperidin-1-yl)prop-2-yn-1-one . uni.lu This compound shares the same propynone moiety but differs in the attachment point to the piperidine ring (position 1 instead of 2). Research on this compound would likely focus on the reactivity of the ynone system, which is known to be a good Michael acceptor and a dienophile in Diels-Alder reactions.
Another closely related class of compounds are the N-propargyl piperidines , such as 1-(Prop-2-yn-1-yl)piperidine . The synthesis of this compound has been reported via the reaction of piperidine with propargyl bromide. The terminal alkyne in these compounds is a key functional group for further elaboration. For instance, N-propargylated piperidines have been used in the synthesis of compounds with affinity for sigma receptors, which are of interest in the context of neuropathic pain. researchgate.net
1-(Prop-2-yn-1-yl)piperidin-2-one is another relevant analog that features the propargyl group attached to the nitrogen of a piperidinone ring. nih.gov The presence of the lactam functionality in the piperidinone ring opens up additional avenues for chemical modification compared to a simple piperidine. Piperidinones are considered valuable building blocks for the synthesis of anticancer drugs and chiral aminopiperidines. researchgate.net
The synthesis of various piperidine derivatives has been extensively reviewed, highlighting methods such as hydrogenation of pyridines and intramolecular cyclizations. nih.govnih.gov These synthetic strategies could potentially be adapted for the preparation of this compound and its derivatives.
Research into compounds like 1-(piperidin-1-yl)prop-2-en-1-one , the enone analog of the title compound's isomer, also provides relevant information. chemicalbook.comsigmaaldrich.com The conjugated system in these molecules is highly reactive and participates in various addition and cycloaddition reactions.
The following table summarizes some of the structurally related compounds and their key features.
Table 2: Structurally Related Compounds and Their Significance
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Research Context/Significance |
| 1-(Piperidin-1-yl)prop-2-yn-1-one uni.lu | Not Available | C₈H₁₁NO | Propynone attached to piperidine at position 1. | Close structural analog, reactivity studies of the ynone system. |
| 1-(Prop-2-yn-1-yl)piperidine | 5799-75-7 | C₈H₁₃N | Propargyl group on the piperidine nitrogen. | Synthesis of sigma receptor ligands. researchgate.net |
| 1-(Prop-2-yn-1-yl)piperidin-2-one nih.gov | Not Available | C₈H₁₁NO | Propargyl group on the nitrogen of a piperidinone ring. | Building block for complex molecules. researchgate.net |
| 1-(Piperidin-1-yl)prop-2-en-1-one chemicalbook.comsigmaaldrich.com | 10043-37-5 | C₈H₁₃NO | Enone moiety attached to piperidine at position 1. | Reactivity studies of the conjugated system. |
| 1-(prop-2-yn-1-yl)piperidine-4-carboxamide sigmaaldrich.com | 1248136-61-9 | C₉H₁₄N₂O | Propargyl piperidine with a carboxamide group. | Intermediate for further chemical synthesis. |
The study of these related compounds collectively suggests that this compound is a promising, albeit underexplored, chemical entity. Its potential as a building block for diverse and complex molecular scaffolds is high, drawing from the established reactivity of the propynone unit and the pharmaceutical relevance of the piperidine core. Future research focusing on the synthesis and reactivity of this specific compound is warranted to fully unlock its potential in chemical synthesis and drug discovery.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one and its derivatives is a critical first step for any further investigation. While standard methods for amide bond formation are likely applicable, future research should focus on developing novel and sustainable synthetic routes. This could involve exploring green chemistry principles to minimize waste and energy consumption.
Potential avenues for exploration include:
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity.
Biocatalysis: Employing enzymes, such as lipases or amidases, could provide highly selective and environmentally friendly synthetic pathways.
Photoredox Catalysis: Light-driven reactions could offer novel ways to construct the core structure or introduce functional groups under mild conditions. acs.org
Recent advancements in the synthesis of piperidine (B6355638) derivatives, such as gold-catalyzed cyclization and palladium-catalyzed enantioselective reactions, could also be adapted to produce chiral variants of this compound with high stereoselectivity. mdpi.comnih.gov The development of one-pot procedures that combine multiple synthetic steps would further enhance the efficiency and cost-effectiveness of producing this compound. mdpi.com
Advanced Spectroscopic Characterization of Intermediates and Products
A thorough understanding of the structure and properties of this compound, as well as any intermediates formed during its synthesis or subsequent reactions, is essential. While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR provide basic structural information, more advanced methods will be necessary for a complete picture. researchgate.netnih.govabq.org.br
Future research should employ:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS): This will be crucial for confirming the elemental composition of the compound and for identifying any byproducts or degradation products.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecule's three-dimensional arrangement in the solid state. nih.gov
These advanced characterization techniques will be invaluable for quality control, for understanding reaction mechanisms, and for correlating the compound's structure with its observed properties.
In-depth Computational Studies of Reaction Mechanisms and Molecular Properties
Computational chemistry offers a powerful tool for gaining insights into the behavior of molecules at the atomic level. In-depth computational studies of this compound can provide valuable information that complements experimental findings.
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: These can be used to predict the molecule's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govchemjournal.kz This information can help to understand the compound's reactivity and spectroscopic behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their biological activity is tested, QSAR models can be developed to identify the key structural features that are important for activity. nih.gov
Molecular Dynamics (MD) Simulations: These simulations can be used to study the compound's conformational flexibility and its interactions with solvents or biological macromolecules, such as proteins or DNA. rsc.orgresearchgate.net
These computational approaches can guide the design of new derivatives with improved properties and can help to elucidate the mechanisms of action of this compound in various applications. researchgate.net
Exploration of New Chemical Transformations and Derivatization Strategies
The presence of a reactive alkyne and a versatile piperidine ring in this compound opens up a wide range of possibilities for chemical modification. Exploring new chemical transformations and derivatization strategies will be key to developing a diverse library of related compounds with tailored properties.
Promising areas for investigation include:
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile attachment of a wide variety of molecules, including fluorescent dyes, polymers, and biomolecules.
Sonogashira and other Cross-Coupling Reactions: The alkyne can also participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Derivatization of the Piperidine Ring: The secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation to introduce new substituents that can modulate the compound's solubility, lipophilicity, and biological activity. rsc.org
Modification of the Carbonyl Group: The ketone can be reduced to an alcohol or converted to other functional groups, further expanding the chemical space around this scaffold.
A sequential tagging scheme could also be developed to label the different functional groups within the molecule, enhancing its utility in analytical applications. nih.gov
Role in Emerging Areas of Materials Science and Chemical Tool Development
The unique combination of a rigid piperidine scaffold and a reactive alkyne functionality makes this compound a promising candidate for applications in materials science and as a chemical tool.
Future research could explore its use as:
A Monomer for Polymer Synthesis: The alkyne group can be polymerized through various methods to create novel polymers with interesting properties. The piperidine ring could impart specific solubility or thermal characteristics to the resulting material.
A Building Block for Functional Materials: The compound could be incorporated into metal-organic frameworks (MOFs) or other porous materials, where the piperidine and alkyne moieties could serve as binding sites or reactive handles. The use of piperidine derivatives in the development of materials for pharmaceutical and material science research has been noted. researchgate.net
A Chemical Probe for Biological Studies: By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, via the alkyne, the molecule could be used to track the localization and interactions of its biological targets. The diverse biological activities of piperidine-containing compounds suggest that this compound could be developed into a selective ligand for a particular enzyme or receptor. researchgate.netnih.govnih.govnih.govtjnpr.orgmdpi.com
The exploration of these and other applications will undoubtedly lead to new discoveries and further establish the importance of this compound in the broader scientific landscape.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
